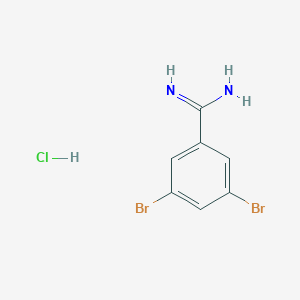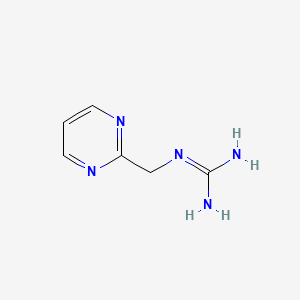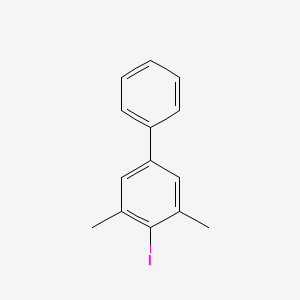
4-Iodo-3,5-dimethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3,5-dimethylbiphenyl is an organic compound with the molecular formula C14H13I. It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3,5-dimethylbiphenyl can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-dimethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of derivatives with different substituents at the 4-position.
Oxidation: Formation of 3,5-dimethylbiphenyl-4-carboxylic acid.
Coupling: Formation of extended biphenyl systems or polyphenyl compounds.
Scientific Research Applications
4-Iodo-3,5-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-iodo-3,5-dimethylbiphenyl exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl core. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobiphenyl: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylbiphenyl: Lacks the iodine atom at the 4-position.
4-Iodo-3,5-dimethylphenyl: Similar structure but with different substitution patterns.
Uniqueness
4-Iodo-3,5-dimethylbiphenyl is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and properties. The combination of these substituents allows for versatile applications in synthesis and research.
Properties
Molecular Formula |
C14H13I |
|---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
2-iodo-1,3-dimethyl-5-phenylbenzene |
InChI |
InChI=1S/C14H13I/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
DSTCZMJNWRLHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



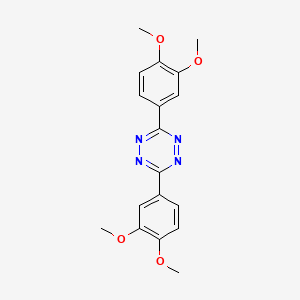
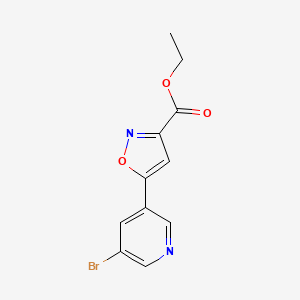
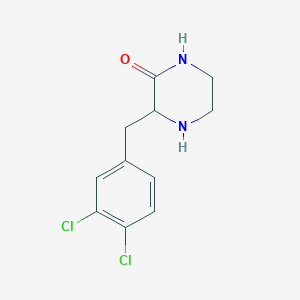
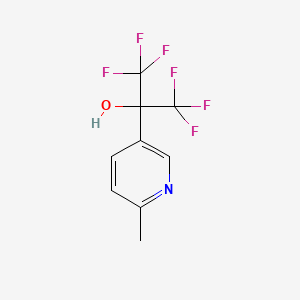

![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
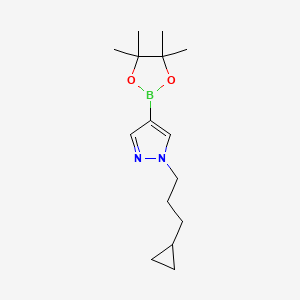
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
